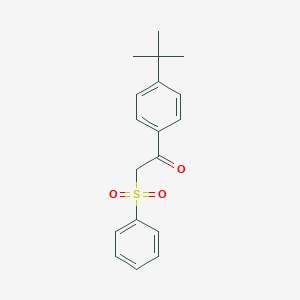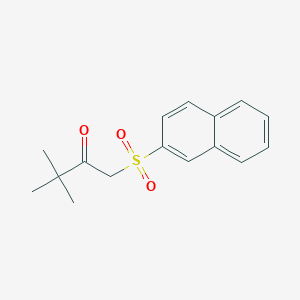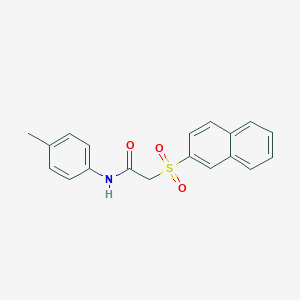![molecular formula C16H18BrN3O2S B285644 1-(3-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoyl)piperidine](/img/structure/B285644.png)
1-(3-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoyl)piperidine is a chemical compound that has gained attention in scientific research due to its potential use in various applications.
Wirkmechanismus
The mechanism of action of 1-(3-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoyl)piperidine involves its ability to generate singlet oxygen upon irradiation with light. Singlet oxygen is a highly reactive species that can cause damage to cellular components, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria, and reduce inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(3-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoyl)piperidine in lab experiments is its ability to selectively detect ROS in living cells. However, one limitation is its potential toxicity to cells upon irradiation with light.
Zukünftige Richtungen
For the study of 1-(3-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoyl)piperidine include its further development as a photosensitizer for cancer treatment, as well as its potential use in other applications such as the detection of other reactive species in living cells. Additionally, further studies are needed to understand its mechanism of action and potential toxicity in living systems.
Synthesemethoden
The synthesis of 1-(3-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoyl)piperidine involves several steps. The first step involves the reaction of 4-bromobenzonitrile with thiosemicarbazide to form 5-(4-bromophenyl)-1,3,4-oxadiazol-2-thiol. The second step involves the reaction of the 5-(4-bromophenyl)-1,3,4-oxadiazol-2-thiol with 3-chloropropanoic acid to form 3-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid. The final step involves the reaction of 3-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid with piperidine to form this compound.
Wissenschaftliche Forschungsanwendungen
1-(3-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoyl)piperidine has been studied for its potential use in various scientific research applications. One such application is its use as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. It has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
Eigenschaften
Molekularformel |
C16H18BrN3O2S |
|---|---|
Molekulargewicht |
396.3 g/mol |
IUPAC-Name |
3-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-piperidin-1-ylpropan-1-one |
InChI |
InChI=1S/C16H18BrN3O2S/c17-13-6-4-12(5-7-13)15-18-19-16(22-15)23-11-8-14(21)20-9-2-1-3-10-20/h4-7H,1-3,8-11H2 |
InChI-Schlüssel |
GJEJJVFSAJAHBD-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)CCSC2=NN=C(O2)C3=CC=C(C=C3)Br |
Kanonische SMILES |
C1CCN(CC1)C(=O)CCSC2=NN=C(O2)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-[(4-chlorophenyl)sulfanyl]dihydro-2(3H)-furanone](/img/structure/B285574.png)
![3-[(4-tert-butylphenyl)sulfanyl]-N-ethylpropanamide](/img/structure/B285575.png)
![N-(tert-butyl)-2-[(4-tert-butylphenyl)sulfanyl]acetamide](/img/structure/B285576.png)



![N-(3-methylphenyl)-3-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}propanamide](/img/structure/B285586.png)
